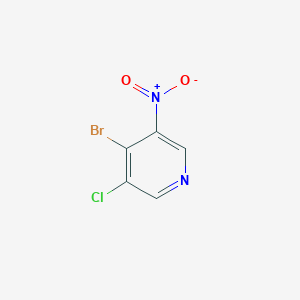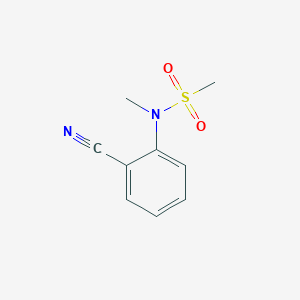
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Overview
Description
6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde (6-Br-DMAICA) is an important brominated indole derivative that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. 6-Br-DMAICA has the potential to be used in a variety of research applications, including as a synthetic intermediate, in the synthesis of biologically active compounds, and in the study of mechanisms of action.
Scientific Research Applications
Crystal Structure Analysis
Barakat et al. (2017) conducted a study involving a similar compound, 5-bromo-1H-indole-3-carbaldehyde. They explored its crystal structure using Hirshfeld surface analysis and X-ray diffraction, revealing short intermolecular interactions. This research highlights the compound's potential in crystallography and material science (Barakat et al., 2017).
Synthesis of Derivatives
Muchowski and Hess (1988) demonstrated the use of a derivative of 3-bromo-6-dimethylamino-1-azafulvene, closely related to the compound , as a precursor in the synthesis of pyrrole-2-carboxaldehydes. This process has implications in organic synthesis and the development of novel chemical compounds (Muchowski & Hess, 1988).
Marine Natural Product Research
Peters et al. (2002) isolated bromotryptamine derivatives, including a compound structurally similar to 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, from the marine bryozoan Flustra foliacea. This study underscores the compound's relevance in marine biology and natural product chemistry (Peters et al., 2002).
Catalysis in Organic Chemistry
Kothandaraman et al. (2011) explored the use of a similar compound, 1H-indole-2-carbaldehyde, in gold(I)-catalyzed cycloisomerizations. This research points to potential applications in catalysis and synthetic methodologies in organic chemistry (Kothandaraman et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 6-bromo-2-N,N-dimethylaminopyridine, indicates that it is harmful if swallowed and it is recommended to avoid breathing dust, gas, or vapors. It is also recommended to wear protective gloves, eye protection, and face protection when handling the compound .
properties
IUPAC Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-4-3-7(12)5-10(8)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPAJZAWZEHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



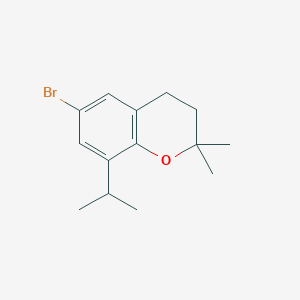
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
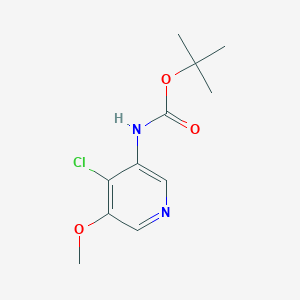
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

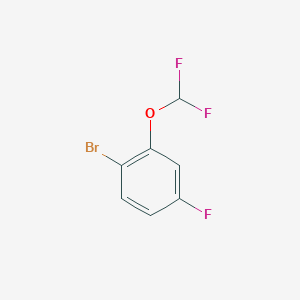
![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)
![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)
![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)

